3-{[(5-{[1-(cyclobutylcarbamoyl)-2-(1H-indol-3-yl)ethyl]carbamoyl}-5-(3-fluorobenzenesulfonamido)pentyl)carbamothioyl]amino}propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{[(5-{[1-(cyclobutylcarbamoyl)-2-(1H-indol-3-yl)ethyl]carbamoyl}-5-(3-fluorobenzenesulfonamido)pentyl)carbamothioyl]amino}propanoic acid is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an indole ring, a cyclobutyl group, and a fluorobenzenesulfonamido moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(5-{[1-(cyclobutylcarbamoyl)-2-(1H-indol-3-yl)ethyl]carbamoyl}-5-(3-fluorobenzenesulfonamido)pentyl)carbamothioyl]amino}propanoic acid involves multiple steps, including the formation of key intermediates and the use of various reagents and catalysts. The process typically starts with the preparation of the indole derivative, followed by the introduction of the cyclobutylcarbamoyl group and the fluorobenzenesulfonamido moiety. The final step involves the coupling of these intermediates under specific reaction conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, alternative solvents, and scalable reaction conditions. The development of continuous flow processes and automated synthesis techniques may also play a role in the industrial production of this compound.
Chemical Reactions Analysis
Types of Reactions
3-{[(5-{[1-(cyclobutylcarbamoyl)-2-(1H-indol-3-yl)ethyl]carbamoyl}-5-(3-fluorobenzenesulfonamido)pentyl)carbamothioyl]amino}propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halides, nucleophiles, electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can lead to the formation of various derivatives with modified functional groups.
Scientific Research Applications
3-{[(5-{[1-(cyclobutylcarbamoyl)-2-(1H-indol-3-yl)ethyl]carbamoyl}-5-(3-fluorobenzenesulfonamido)pentyl)carbamothioyl]amino}propanoic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including its effects on cellular processes and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory, anticancer, or antimicrobial activities.
Industry: Utilized in the development of new materials, pharmaceuticals, and chemical products.
Mechanism of Action
The mechanism of action of 3-{[(5-{[1-(cyclobutylcarbamoyl)-2-(1H-indol-3-yl)ethyl]carbamoyl}-5-(3-fluorobenzenesulfonamido)pentyl)carbamothioyl]amino}propanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 3-{[(5-{[1-(cyclopropylcarbamoyl)-2-(1H-indol-3-yl)ethyl]carbamoyl}-5-(3-chlorobenzenesulfonamido)pentyl)carbamothioyl]amino}propanoic acid
- 3-{[(5-{[1-(cyclopentylcarbamoyl)-2-(1H-indol-3-yl)ethyl]carbamoyl}-5-(3-bromobenzenesulfonamido)pentyl)carbamothioyl]amino}propanoic acid
Uniqueness
The uniqueness of 3-{[(5-{[1-(cyclobutylcarbamoyl)-2-(1H-indol-3-yl)ethyl]carbamoyl}-5-(3-fluorobenzenesulfonamido)pentyl)carbamothioyl]amino}propanoic acid lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C31H39FN6O6S2 |
---|---|
Molecular Weight |
674.8 g/mol |
IUPAC Name |
3-[[6-[[1-(cyclobutylamino)-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-[(3-fluorophenyl)sulfonylamino]-6-oxohexyl]carbamothioylamino]propanoic acid |
InChI |
InChI=1S/C31H39FN6O6S2/c32-21-7-5-10-23(18-21)46(43,44)38-26(13-3-4-15-33-31(45)34-16-14-28(39)40)29(41)37-27(30(42)36-22-8-6-9-22)17-20-19-35-25-12-2-1-11-24(20)25/h1-2,5,7,10-12,18-19,22,26-27,35,38H,3-4,6,8-9,13-17H2,(H,36,42)(H,37,41)(H,39,40)(H2,33,34,45) |
InChI Key |
NEJMWPNVCQYZKG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CCCCNC(=S)NCCC(=O)O)NS(=O)(=O)C4=CC=CC(=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.